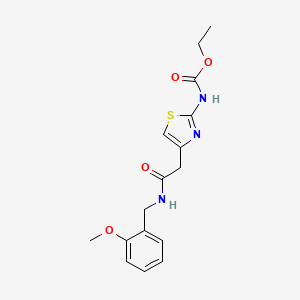

Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

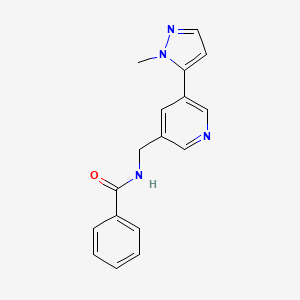

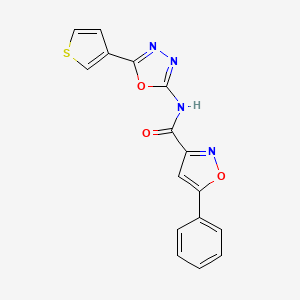

The compound "Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate" is a chemical entity that appears to be related to various synthesized thiazole derivatives. Thiazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The papers provided discuss the synthesis and properties of related thiazole compounds, which can offer insights into the synthesis, structure, and potential applications of the compound .

Synthesis Analysis

The synthesis of related thiazole derivatives involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, begins with the methylation of 4-amino-2-hydroxybenzoic acid, followed by a series of reactions including thiocyanation, ethylation, and oxidation to achieve the final product with a total yield of 24.5% . Similarly, ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates are synthesized from thiosemicarbazones, which are cyclized with ethyl bromopyruvate to yield the desired compounds . These methods demonstrate the complexity and multi-step nature of synthesizing thiazole derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized thiazole derivatives are confirmed using various spectroscopic techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) are commonly used to establish the chemical structure of the synthesized compounds . Additionally, high-resolution mass spectrometry (HRMS) and carbon-13 nuclear magnetic resonance (13C-NMR) are employed to confirm the structure of specific compounds, such as ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives are diverse and include methylation, thiocyanation, ethylation, and oxidation . The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates involves reactions with aromatic amines and monosubstituted hydrazines, showcasing the versatility of thiazole chemistry . Additionally, the synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates under liquid-liquid phase transfer catalysis indicates the potential for efficient and high-yield reactions in thiazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The antimicrobial and antioxidant assays of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates reveal that certain derivatives exhibit promising antioxidant properties, which could be attributed to their structural motifs . The use of density functional theory (DFT) methods to study the electronic structure and properties of synthesized compounds further aids in understanding their reactivity and potential applications . Additionally, molecular docking methods predict the potential of synthesized compounds for antiviral targets, such as the Mpro protein of SARS-CoV-2, indicating the relevance of these compounds in drug discovery .

Applications De Recherche Scientifique

Chemical Synthesis and Heterocyclic Compound Development

Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is involved in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, the compound participates in waste-free synthesis methodologies utilizing rhodium-catalyzed oxidative coupling, leading to the production of condensed heterocyclic compounds with potential fluorescence properties, useful in materials science for their solid-state fluorescence (M. Shimizu, K. Hirano, T. Satoh, M. Miura, 2009). Similarly, transformations involving ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate lead to the development of 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates, indicating the role of such compounds in generating novel heterocyclic frameworks (Alen Albreht, Uroš Uršič, J. Svete, B. Stanovnik, 2009).

Antimicrobial and Antioxidant Applications

The compound and its derivatives have shown potential in antimicrobial and antioxidant applications. For example, certain synthesized compounds based on similar chemical structures demonstrated significant antimicrobial activity against various bacterial and fungal species, indicating the potential of such compounds in developing new antimicrobial agents (K. Raghavendra, N. Renuka, Vivek H. Kameshwar, B. Srinivasan, K. Ajay Kumar, S. Shashikanth, 2016). Moreover, some derivatives exhibit remarkable antioxidant properties, which are crucial in combating oxidative stress-related diseases and in the preservation of pharmaceutical and food products (H. M. Vinusha, K. Shivaprasad, S. Chandan, M. Begum, 2015).

Catalysis and Environmental Applications

The compound's derivatives have been explored for their catalytic properties, particularly in the oxidation of primary alcohols and hydrocarbons. This demonstrates the potential of such compounds in industrial catalysis, offering more efficient and environmentally friendly alternatives to traditional catalysts (M. Ghorbanloo, Ali Maleki Alamooti, 2017). The environmental behavior and photocatalytic profiles of related compounds have also been studied, showing the importance of these compounds in understanding and mitigating environmental pollution (A. J. Li, Ziye Sang, Chi-Hang Chow, Japhet Cheuk-Fung Law, Ying Guo, K. Leung, 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-3-23-16(21)19-15-18-12(10-24-15)8-14(20)17-9-11-6-4-5-7-13(11)22-2/h4-7,10H,3,8-9H2,1-2H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCVSFRIXMZHQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Benzylaziridin-2-yl)methoxy]quinoline-8-carbonitrile](/img/structure/B3014187.png)

![N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3014195.png)

![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)

![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)

![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)

![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)

![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B3014207.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3014209.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)